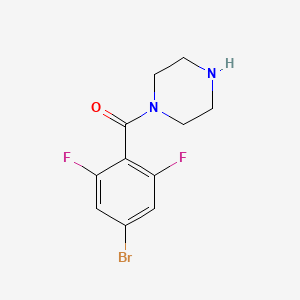

1-(4-Bromo-2,6-difluorobenzoyl)piperazine

Description

1-(4-Bromo-2,6-difluorobenzoyl)piperazine is a piperazine derivative featuring a benzoyl group substituted with bromo (Br) and difluoro (F) groups at the 4-, 2-, and 6-positions, respectively. This substitution pattern distinguishes it from other piperazine-based compounds, which often include phenyl or benzyl groups with halogen, methoxy, or trifluoromethyl substituents. Piperazine derivatives are widely studied for diverse applications, including anticancer agents (), psychoactive substances (–10), and analytical reagents (). The bromo and difluoro substituents on the benzoyl ring likely enhance lipophilicity, metabolic stability, and electronic effects compared to other substituents, making this compound unique in pharmacological and chemical contexts.

Properties

IUPAC Name |

(4-bromo-2,6-difluorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF2N2O/c12-7-5-8(13)10(9(14)6-7)11(17)16-3-1-15-2-4-16/h5-6,15H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVKIKJUSOFXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=C(C=C2F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,6-difluorobenzoyl)piperazine typically involves the reaction of 4-bromo-2,6-difluorobenzoyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to reflux conditions.

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,6-difluorobenzoyl)piperazine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Bromo-2,6-difluorobenzoyl)piperazine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-difluorobenzoyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Chemical Stability and Reactivity

- Oxidative Resistance: Piperazine moieties are susceptible to oxidative degradation, particularly at the N-dealkylation sites (). The electron-withdrawing bromo and difluoro groups in the target compound may hinder oxidation by manganese oxide (MnO₂) or cytochrome P450 enzymes, enhancing its stability compared to analogs like 1-(3-chlorophenyl)piperazine .

Synthetic Accessibility :

The synthesis of the target compound likely involves nucleophilic substitution or coupling reactions similar to those used for benzoylpiperazines (). However, the steric bulk of the 2,6-difluoro substituents may require optimized reaction conditions compared to less-substituted derivatives .

Metabolic Pathways

- N-Dealkylation and CYP450 Interactions: Arylpiperazines like nefazodone and trazodone undergo CYP3A4-mediated N-dealkylation to form active metabolites ().

Spectroscopic and Conformational Properties

NMR and IR Signatures :

Substituents on the benzoyl ring significantly influence spectroscopic properties. For example, 1-(2-chlorophenyl)piperazine and 1-(2-methoxyphenyl)piperazine exhibit distinct ¹H/¹³C NMR shifts and vibrational frequencies (). The bromo and difluoro groups in the target compound are expected to downfield-shift aromatic protons and alter IR stretching modes compared to chloro or methoxy derivatives .Conformational Stability :

X-ray diffraction studies of 1-(4-nitrobenzoyl)piperazine () reveal chair conformations stabilized by substituent electronic effects. The steric bulk of 2,6-difluoro groups in the target compound may enforce a rigid conformation, affecting receptor binding or crystallinity .

Data Table: Comparative Properties of Selected Piperazine Derivatives

Biological Activity

1-(4-Bromo-2,6-difluorobenzoyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-bromo-2,6-difluorobenzoyl group. Its molecular formula is , and it has been characterized by various analytical techniques including NMR and mass spectrometry.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with 4-bromo-2,6-difluorobenzoic acid or its derivatives. The reaction conditions often include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The presence of the bromine and difluoro groups enhances the lipophilicity and potential binding affinity to enzyme active sites.

- Receptor Modulation : Studies suggest that compounds with similar structures exhibit activity at serotonin receptors, which may influence mood and anxiety.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example, in vitro studies have shown that it can induce apoptosis in U87 glioblastoma cells through mechanisms involving endoplasmic reticulum stress and proteasome inhibition .

Case Studies

-

Cytotoxicity Assays :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including RPMI 8226 (multiple myeloma) and U87 (glioblastoma). Results indicated significant dose-dependent cytotoxicity with IC50 values in the low micromolar range.

- Structure-Activity Relationship (SAR) :

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.